molecular formula C7H3BrF3NO B1381992 3-Bromo-2,5,6-trifluorobenzamide CAS No. 1506289-36-6

3-Bromo-2,5,6-trifluorobenzamide

Cat. No. B1381992
M. Wt: 254 g/mol
InChI Key: YFHBVEKSGNRTTF-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzamide is a chemical compound with the molecular formula C7H3BrF3NO . It’s a derivative of benzamide, which is an organic compound consisting of a carboxyamide group (-CONH2) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5,6-trifluorobenzamide consists of a benzene ring substituted with a bromine atom and three fluorine atoms, as well as an amide group . The exact positions of these substituents can be inferred from the name of the compound.

Scientific Research Applications

Photosynthesis Inhibition

3-Bromo-2,5,6-trifluorobenzamide analogs, such as 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been studied for their ability to inhibit photosynthetic electron transport. The efficiency of these compounds as inhibitors is influenced by their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety (Kráľová et al., 2013).

Molecular Recognition Studies

Compounds structurally related to 3-Bromo-2,5,6-trifluorobenzamide, such as 3,5-dihydroxybenzoic acid and its bromo derivative, have been examined in molecular recognition studies with N-donor compounds. These studies focused on the synthesis and structural analysis of molecular adducts, contributing to the understanding of molecular interactions and supramolecular chemistry (Varughese & Pedireddi, 2006).

Crystal Structure Analysis

The crystal structures of compounds similar to 3-Bromo-2,5,6-trifluorobenzamide, specifically N-[2-(trifluoromethyl)phenyl]benzamides, have been reported. These studies provide insights into the structural aspects of such compounds, which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Synthesis of Novel Compounds

Research involving bromobenzamide derivatives, which are structurally related to 3-Bromo-2,5,6-trifluorobenzamide, has led to the development of novel synthetic routes for various compounds. For example, the copper-catalyzed reaction of o-bromobenzamide derivatives has been used to create benzisothiazol-3(2H)-one derivatives, demonstrating the versatility and potential for creating new chemical entities (Wang et al., 2012).

properties

IUPAC Name

3-bromo-2,5,6-trifluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHBVEKSGNRTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5,6-trifluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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